4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one
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Overview
Description
4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the benzo[d]oxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one typically involves the halogenation of benzo[d]oxazole derivatives. One common method includes the selective bromination and chlorination of benzo[d]oxazol-2(3H)-one. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzo[d]oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of organic electronic materials.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]isoxazol-3-ol: Another halogenated heterocycle with similar structural features.
6-Bromo-2-chlorobenzothiazole: A related compound with both bromine and chlorine atoms, used in different applications.
Uniqueness
4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties.
Properties
Molecular Formula |
C7H3BrClNO2 |
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Molecular Weight |
248.46 g/mol |
IUPAC Name |
4-bromo-6-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
InChI Key |
JCRSLBLJBHXTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=O)N2)Br)Cl |
Origin of Product |
United States |
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